N-(2,6-difluorobenzyl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide N-(2,6-difluorobenzyl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1203151-09-0
VCID: VC6942648
InChI: InChI=1S/C20H19F2N3O3S/c1-27-13-6-7-18(28-2)17(9-13)25-20-24-12(11-29-20)8-19(26)23-10-14-15(21)4-3-5-16(14)22/h3-7,9,11H,8,10H2,1-2H3,(H,23,26)(H,24,25)
SMILES: COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F
Molecular Formula: C20H19F2N3O3S
Molecular Weight: 419.45

N-(2,6-difluorobenzyl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide

CAS No.: 1203151-09-0

Cat. No.: VC6942648

Molecular Formula: C20H19F2N3O3S

Molecular Weight: 419.45

* For research use only. Not for human or veterinary use.

N-(2,6-difluorobenzyl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide - 1203151-09-0

Specification

CAS No. 1203151-09-0
Molecular Formula C20H19F2N3O3S
Molecular Weight 419.45
IUPAC Name N-[(2,6-difluorophenyl)methyl]-2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C20H19F2N3O3S/c1-27-13-6-7-18(28-2)17(9-13)25-20-24-12(11-29-20)8-19(26)23-10-14-15(21)4-3-5-16(14)22/h3-7,9,11H,8,10H2,1-2H3,(H,23,26)(H,24,25)
Standard InChI Key FURGCRJKVYNBNL-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s structure integrates three primary components:

  • Thiazole ring: A five-membered heterocyclic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • Acetamide group: Linked to the thiazole’s 4-position, this group connects to a 2,6-difluorobenzyl substituent via an amide bond.

  • 2,5-Dimethoxyphenylamino moiety: Attached to the thiazole’s 2-position, this aromatic system introduces methoxy groups at the 2- and 5-positions of the phenyl ring .

The interplay of these groups confers unique electronic and steric properties, influencing solubility, reactivity, and biological target interactions.

Physicochemical Data

Key molecular properties are summarized below:

PropertyValueSource
Molecular formulaC₂₀H₁₉F₂N₃O₃S
Molecular weight419.4 g/mol
SMILES notationCOc1ccc(OC)c(Nc2nc(CC(=O)NCc3c(F)cccc3F)cs2)c1
Hydrogen bond donors3
Hydrogen bond acceptors7

The presence of fluorine atoms enhances metabolic stability and membrane permeability, while methoxy groups contribute to π-π stacking interactions with biological targets .

Synthesis and Reaction Pathways

Synthetic Strategy

The compound is synthesized through a multi-step sequence, typically involving:

  • Thiazole ring formation: Condensation of thiourea derivatives with α-halo ketones or esters.

  • Introduction of the 2,5-dimethoxyphenylamino group: Nucleophilic aromatic substitution or Buchwald-Hartwig amination under palladium catalysis.

  • Acetamide linkage construction: Coupling of the thiazole intermediate with 2,6-difluorobenzylamine via activated carboxylate intermediates .

Reaction conditions are critical, with temperature control (typically 50–100°C) and anhydrous solvents (e.g., DMF or THF) required to prevent side reactions.

Key Reaction Optimization

  • Thioether formation: Base-catalyzed conditions (e.g., K₂CO₃ in DMF) enhance nucleophilicity of sulfur atoms.

  • Amide coupling: Carbodiimide reagents (e.g., EDC or DCC) with HOBt as an additive improve yields to >75% .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Distinct signals include:

    • δ 2.5–3.0 ppm (thiazole CH₂ and acetamide CH₃).

    • δ 6.8–7.2 ppm (aromatic protons from benzyl and dimethoxyphenyl groups).

    • δ 3.7–3.9 ppm (methoxy OCH₃ groups) .

  • ¹³C NMR: Carbonyl carbons (C=O) appear at δ 165–170 ppm, while thiazole carbons resonate at δ 110–150 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 419.4 (M+H⁺), with fragmentation patterns indicating cleavage at the amide bond and thiazole ring .

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